Disulfiram impurity 1-d10
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Overview
Description
Disulfiram impurity 1-d10 is a deuterium-labeled version of Disulfiram impurity 1. It is a stable isotope compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
The preparation of Disulfiram impurity 1-d10 involves the incorporation of deuterium into Disulfiram impurity 1. This process typically involves the use of deuterated reagents and solvents. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods for such compounds often involve large-scale synthesis using specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
Disulfiram impurity 1-d10, like its non-deuterated counterpart, can undergo various chemical reactions. These include:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
Disulfiram impurity 1-d10 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitation studies during drug development.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Assists in pharmacokinetic studies to understand drug metabolism and distribution.
Mechanism of Action
The mechanism of action of Disulfiram impurity 1-d10 is similar to that of Disulfiram. It involves the inhibition of specific metabolic enzymes. The incorporation of deuterium can affect the pharmacokinetics and metabolic stability of the compound, potentially leading to altered biological activity. The molecular targets and pathways involved include various enzymes and metabolic pathways that are influenced by the presence of deuterium .
Comparison with Similar Compounds
Disulfiram impurity 1-d10 is unique due to the incorporation of deuterium, which distinguishes it from its non-deuterated counterpart, Disulfiram impurity 1. Similar compounds include other deuterium-labeled impurities and metabolites used in scientific research. These compounds are often used for similar purposes, such as studying drug metabolism and pharmacokinetics. The uniqueness of this compound lies in its specific application and the effects of deuterium on its pharmacokinetic and metabolic profiles .
Properties
Molecular Formula |
C6H13NS2 |
---|---|
Molecular Weight |
173.4 g/mol |
IUPAC Name |
methyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate |
InChI |
InChI=1S/C6H13NS2/c1-4-7(5-2)6(8)9-3/h4-5H2,1-3H3/i1D3,2D3,4D2,5D2 |
InChI Key |
JYRXPFCUABYLPD-IZUSZFKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)SC)C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCN(CC)C(=S)SC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.